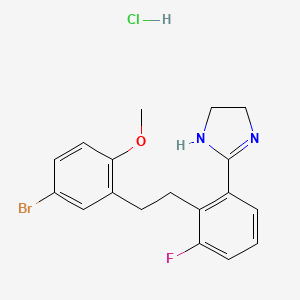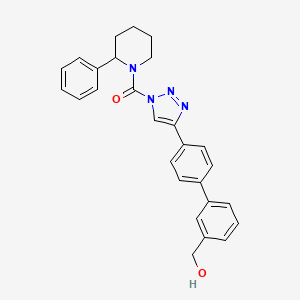
KT182
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KT182 ist ein potenter und selektiver Inhibitor des Enzyms Alpha/Beta-Hydrolase-Domänen-Protein 6 (ABHD6). Diese Verbindung hat sich in der wissenschaftlichen Forschung aufgrund ihrer hohen Spezifität und Wirksamkeit bei der Hemmung von ABHD6 als vielversprechend erwiesen, mit einer Hemmkonzentration (IC50) von 0,24 Nanomolar in Neuro2A-Zellen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Piperidyl-1,2,3-Triazol-Harnstoffstruktur beinhalten. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies wird durch eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion erreicht.
Anlagerung des Piperidinrings: Der Piperidinring wird durch eine nucleophile Substitutionsreaktion eingeführt.
Bildung der Harnstoffbindung: Der letzte Schritt beinhaltet die Bildung der Harnstoffbindung durch eine Reaktion zwischen einem Amin und einem Isocyanat
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise durch Umkristallisation oder Chromatographie-Techniken gereinigt .
Wissenschaftliche Forschungsanwendungen
KT182 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von ABHD6 und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Wird in Studien der Zell- und Molekularbiologie eingesetzt, um die Auswirkungen der Hemmung von ABHD6 auf zelluläre Prozesse zu untersuchen.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit der Aktivität von ABHD6, wie Stoffwechselstörungen und neurologischen Erkrankungen, erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf ABHD6 abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von ABHD6 selektiv hemmt. Die Verbindung bindet an die aktive Stelle von ABHD6 und verhindert, dass es seine Substrate hydrolysiert. Diese Hemmung führt zu einer Anhäufung spezifischer Lipide in Zellen, was verschiedene zelluläre Prozesse und Signalwege beeinflussen kann. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Lipidstoffwechsel und Signalwege, die mit der zellulären Energiehomöostase zusammenhängen .
Wirkmechanismus
Target of Action
KT182, also known as (4-(3’-(hydroxymethyl)-[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 6 (ABHD6) . ABHD6 is a transmembrane serine hydrolase that plays a crucial role in the regulation of certain forms of cannabinoid receptor-dependent signaling in the nervous system .
Mode of Action
This compound interacts with ABHD6 by inhibiting its activity . This inhibition is potent, selective, and irreversible . The compound exhibits selectivity for ABHD6 over other brain and liver serine hydrolases .
Biochemical Pathways
ABHD6 hydrolyzes the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) to regulate certain forms of cannabinoid receptor-dependent signaling . By inhibiting ABHD6, this compound can potentially affect these signaling pathways.
Pharmacokinetics
It is noted that following intraperitoneal administration in mice, this compound can inactivate abhd6 in both liver and brain extracts , suggesting that it is brain-penetrant .
Result of Action
The inhibition of ABHD6 by this compound leads to the inactivation of ABHD6 in the liver and brain . This could potentially lead to changes in cannabinoid receptor-dependent signaling, given the role of ABHD6 in hydrolyzing 2-AG .
Action Environment
It is worth noting that the compound’s activity can be observed in different tissues (brain and liver) following intraperitoneal administration , suggesting that it may be distributed and act effectively in different biological environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KT182 is synthesized through a series of chemical reactions involving the formation of a piperidyl-1,2,3-triazole urea structure. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the formation of the urea linkage through a reaction between an amine and an isocyanate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KT182 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
KT182 ist einzigartig in seiner hohen Potenz und Selektivität für ABHD6 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
KT203: Ein weiterer Inhibitor von ABHD6, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
KT185: Eine Verbindung mit ähnlichen Hemmwirkungen auf ABHD6, die sich jedoch in ihrer chemischen Struktur und pharmakokinetischen Eigenschaften unterscheidet
This compound zeichnet sich durch seine überlegene Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNKPZHUCVFNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402612-62-7 |
Source


|
| Record name | 1402612-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of KT182 and how does it interact with it?
A1: this compound is a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6) [, ]. It functions as an irreversible inhibitor, likely forming a covalent bond with the enzyme's serine nucleophile, which is crucial for its catalytic activity [, ].
Q2: What are the downstream effects of inhibiting ABHD6 with this compound?
A2: ABHD6 is a serine hydrolase that primarily breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting ABHD6, this compound increases 2-AG levels, which can enhance cannabinoid receptor-dependent signaling in the nervous system []. This mechanism is being investigated for its potential in treating neuroinflammatory diseases like multiple sclerosis [, ].
Q3: How does the structure of this compound contribute to its potency and selectivity for ABHD6?
A3: this compound belongs to a series of (2-substituted)-piperidyl-1,2,3-triazole urea inhibitors. Research indicates that the addition of polar substituents to the biphenyl-triazole group of these molecules significantly influences their potency, selectivity, and in vivo activity [].
Q4: Are there different forms of this compound with varying pharmacological properties?
A4: Yes, researchers have developed derivatives of the core KT series, including this compound and KT203. While both exhibit exceptional potency for ABHD6, they display distinct in vivo activity profiles. This compound acts as a systemic ABHD6 inhibitor, whereas KT203 demonstrates peripherally restricted activity [].
Q5: Has this compound shown efficacy in any in vivo models of disease?
A5: Research on this compound's therapeutic potential is ongoing. Preclinical studies are investigating its effects on remyelination in a cuprizone-induced animal model of multiple sclerosis [, ]. This model mimics some aspects of the demyelination process observed in MS patients.
Q6: What are the key structural features of this compound?
A6: this compound, chemically known as (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, features a piperidyl-1,2,3-triazole urea core structure. It incorporates a biphenyl group with a hydroxymethyl substituent and a phenylpiperidine moiety [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

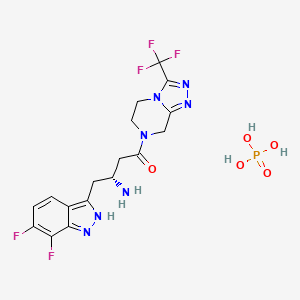
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
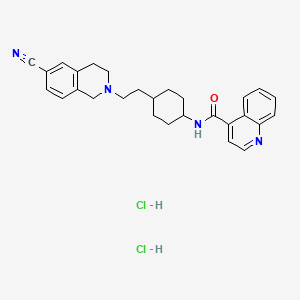

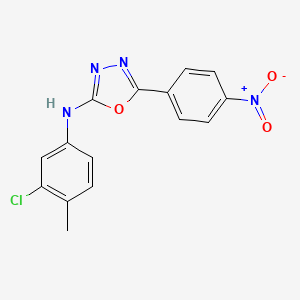
![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
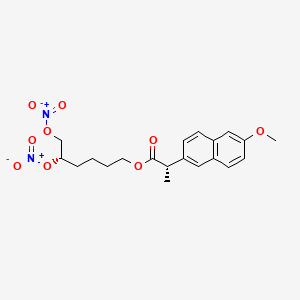
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
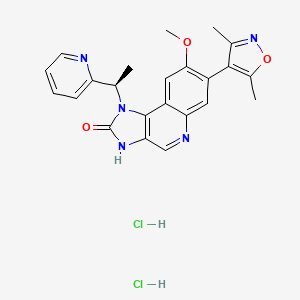
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
